Vorapaxar metabolite M19 is a significant compound resulting from the metabolism of Vorapaxar, a protease-activated receptor-1 antagonist used primarily to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Vorapaxar is known for its ability to inhibit thrombin-related platelet aggregation by antagonizing the protease-activated receptor-1 on platelets. The M19 metabolite is particularly noteworthy as it is an inactive metabolite, meaning it does not exert the same pharmacological effects as Vorapaxar itself. The formation of M19 occurs predominantly in the liver through metabolic processes involving specific cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2 .
Vorapaxar metabolite M19 is not synthesized industrially; instead, it is produced through metabolic processes in the human body after the administration of Vorapaxar. The synthesis of Vorapaxar itself involves complex organic synthesis techniques, which include various reagents and catalysts to achieve desired chemical transformations. The metabolic pathway leading to M19 involves oxidation and carbamate cleavage reactions facilitated by cytochrome P450 enzymes. Notably, CYP3A4 is the major enzyme responsible for converting Vorapaxar into M19, accounting for approximately 80% of the metabolite's exposure in the human body .
Vorapaxar metabolite M19 is characterized as an amine metabolite formed through the cleavage of a carbamate group from Vorapaxar. While specific structural data for M19 may not be extensively detailed in available literature, it can be inferred that its structure retains certain functional groups from Vorapaxar while lacking the pharmacologically active components that confer activity to its parent compound. The molecular formula for Vorapaxar is C29H33FN2O4, indicating a complex structure that undergoes significant transformation during metabolism .
The formation of Vorapaxar metabolite M19 involves several key chemical reactions:
Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, as well as reducing agents like sodium borohydride and lithium aluminum hydride .
While specific physical properties of Vorapaxar metabolite M19 are less documented compared to its parent compound, general properties can be inferred based on its classification as an amine metabolite:
The predominant route of elimination for M19 is through feces (approximately 91.5%), with minor amounts excreted in urine (8.5%). This elimination profile emphasizes the importance of understanding both metabolic pathways and excretion mechanisms when studying drug interactions and efficacy .
Vorapaxar metabolite M19 has several applications in scientific research:
Vorapaxar (SCH 530348) undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, yielding two major metabolites: M19 (an amine metabolite) and M20 (a hydroxylated metabolite). M19 is generated through enzymatic cleavage of the parent compound’s carbamate group (ethyl carbamate moiety
), a process predominantly catalyzed by CYP3A4. This metabolic pathway converts the tricyclic himbacine-derived structure of vorapaxar into a linearized amine derivative (M19). As the primary excretory metabolite, M19 accounts for approximately 80% of vorapaxar’s metabolic clearance and is eliminated predominantly via fecal excretion (>91%) [1] [3]. Unlike the active metabolite M20, M19 is pharmacologically inert due to the loss of critical structural elements required for receptor binding.
Property | M19 | Vorapaxar (Parent) |
---|---|---|
Formation Pathway | Carbamate cleavage by CYP3A4 | N/A |
Structural Change | Loss of ethyl carbamate group | Tricyclic himbacine core |
Major Excretion Route | Feces (91.5%) | Feces (>90%) |
Pharmacologic Activity | Inactive | Potent PAR-1 antagonist |
Plasma Exposure | Low (transient) | High (sustained) |
Vorapaxar belongs to the novel class of protease-activated receptor-1 (PAR-1) antagonists, which target thrombin-mediated platelet activation. Thrombin, the most potent platelet activator, exerts its effects primarily through PAR-1, a G-protein-coupled receptor on human platelets. Vorapaxar competitively inhibits PAR-1, blocking thrombin-triggered platelet aggregation without affecting fibrin-dependent coagulation pathways [1] [2]. M19, as a terminal metabolite, lacks affinity for PAR-1 due to structural alterations that disrupt its binding to the receptor’s hydrophobic pocket. Consequently, M19 does not contribute to the therapeutic efficacy of vorapaxar and instead represents a detoxification product that facilitates systemic clearance [1] [3].
Platelet activation in atherothrombosis involves multiple pathways:
M19’s significance lies in its role as a metabolic endpoint that underscores the specificity of vorapaxar’s design. Its inactivity confirms that PAR-1 antagonism requires an intact tricyclic structure with specific side-chain interactions, which M19 lacks due to carbamate cleavage [1] [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1